2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
Description
Historical Development of Quinoline Derivatives
Quinoline, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, has served as a foundational scaffold in medicinal chemistry. Its bicyclic structure—a benzene ring fused with a pyridine ring—enables diverse chemical modifications, leading to derivatives with varied biological activities. The synthesis of quinoline derivatives accelerated in the 20th century, driven by the antimalarial properties of chloroquine and quinine. Notably, the Woodward-Doering total synthesis of quinine in 1945 marked a milestone in organic chemistry, enabling systematic exploration of quinoline’s pharmacological potential. Modern advancements, such as multicomponent reactions (MCRs), have further streamlined the production of complex quinoline scaffolds, including dihydroquinolines.
Significance of Sulfonamide Moiety in Medicinal Chemistry
Sulfonamides, introduced clinically with Prontosil in the 1930s, revolutionized antibacterial therapy by inhibiting bacterial folate synthesis. The sulfonamide group (-SO₂NH₂) confers high binding affinity to enzymatic targets, such as carbonic anhydrase and dihydropteroate synthetase, through hydrogen bonding and electrostatic interactions. This moiety enhances drug solubility and bioavailability, making it indispensable in designing antiviral, anticancer, and anti-inflammatory agents. For instance, over 30 FDA-approved sulfonamide-containing drugs target conditions ranging from glaucoma to HIV.
Overview of Dihydroquinoline Compounds
Dihydroquinolines, characterized by a partially saturated quinoline core, exhibit unique conformational flexibility compared to fully aromatic analogs. This structural feature enhances their ability to interact with biological targets, such as G-protein-coupled receptors and ion channels. Synthetic methods for dihydroquinolines include transition-metal-free cyclization of enaminones with aldehydes and acid-catalyzed condensations. Recent innovations, such as nanocatalyst-assisted synthesis, have improved yields and reduced reaction times. These compounds are prized as intermediates in synthesizing heterocyclic systems and as lead structures in neurodegenerative disease research.
Research Significance of 2-[3-(4-Methoxybenzenesulfonyl)-6-Methyl-4-Oxo-1,4-Dihydroquinolin-1-Yl]-N-(2-Methylphenyl)Acetamide
This compound integrates a dihydroquinoline core with a 4-methoxybenzenesulfonyl group and an N-(2-methylphenyl)acetamide side chain. Its structural complexity enables multifaceted interactions with biological targets, including enzymes involved in inflammation and metabolic regulation. The methoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the sulfonamide moiety facilitates hydrogen bonding with catalytic residues in target proteins. Current research focuses on optimizing its synthesis and evaluating its efficacy in enzyme inhibition assays, positioning it as a promising candidate for treating metabolic and neurodegenerative disorders.
Table 1: Key Structural Features and Their Pharmacological Implications
| Structural Component | Pharmacological Role |
|---|---|
| Dihydroquinoline core | Enhances conformational flexibility for target binding |
| 4-Methoxybenzenesulfonyl | Improves solubility and enzyme inhibition potential |
| N-(2-Methylphenyl)acetamide | Modulates pharmacokinetic properties and selectivity |
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-17-8-13-23-21(14-17)26(30)24(34(31,32)20-11-9-19(33-3)10-12-20)15-28(23)16-25(29)27-22-7-5-4-6-18(22)2/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUZNQDNVLZTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound characterized by its quinoline core, which is associated with diverse biological activities. This compound features a sulfonamide group and methoxyphenyl substituents, contributing to its potential pharmacological properties. The unique structural attributes of this compound suggest significant interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of this compound includes:
- Quinoline Core : Known for its biological activity.
- Sulfonamide Group : Enhances interaction with biological targets.
- Methoxy and Methyl Substituents : Potentially modulate pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various quinoline derivatives, it was found to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains have been reported, showcasing the compound's potential as an antimicrobial agent.
| Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.015 | |
| Escherichia coli | 0.004 | |
| Enterobacter cloacae | 0.008 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.
Enzyme Inhibition
Inhibition studies have demonstrated that this compound can act as an enzyme inhibitor, affecting key enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting acetylcholinesterase, which is crucial for neurotransmitter regulation.
Case Studies
-
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacteria and fungi. The results indicated that the compound was significantly more effective than traditional antibiotics like ampicillin, particularly against resistant strains of bacteria. -
Anticancer Mechanism Investigation
Another study focused on the anticancer mechanisms of this compound in human cancer cell lines. The findings suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Quinoline Core : Through condensation reactions.
- Introduction of the Sulfonyl Group : Via sulfonylation methods.
- Attachment of Methoxyphenyl Groups : Through nucleophilic aromatic substitution.
Applications
The applications of this compound span various fields:
- Medicinal Chemistry : Explored for anti-inflammatory and antimicrobial properties.
- Biological Research : Investigated for its role in enzyme inhibition and signaling modulation.
- Pharmaceutical Development : Potential use as a lead compound for drug development targeting resistant pathogens and cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences between the target compound and its analogs:
Analysis of Substituent Impact
Quinolin Position 3
- Target Compound : The 4-methoxybenzenesulfonyl group introduces electron-donating properties, improving water solubility compared to unsubstituted benzenesulfonyl analogs. The sulfonyl moiety may engage in hydrogen bonding with biological targets .
Quinolin Position 6
- Target Compound : A methyl group minimizes steric bulk, favoring membrane permeability compared to the ethyl group in ’s analog.
- Analog in : The ethyl group increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.
Acetamide Aryl Group
Implications for Drug Design
Solubility vs. Permeability : The target compound’s 4-methoxybenzenesulfonyl group balances solubility and permeability, whereas ’s analog prioritizes lipophilicity at the expense of solubility.
Metabolic Stability : The 2-methylphenyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to para-substituted aryl groups .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Quinoline Core Formation : A Friedländer synthesis via condensation of substituted aniline derivatives with ketones under acidic/basic catalysis (e.g., H₂SO₄ or NaOH) .
- Sulfonylation : Introducing the 4-methoxybenzenesulfonyl group using 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane with a base like triethylamine to neutralize HCl byproducts .
- Acetamide Coupling : Reacting the quinoline intermediate with 2-methylphenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF at 0–25°C .
Optimization : Control temperature (±2°C), use inert atmospheres (N₂/Ar), and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which spectroscopic and chromatographic methods are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for sulfonyl (δ ~7.5–8.0 ppm for aromatic protons), acetamide (δ ~2.1 ppm for CH₃), and quinoline carbonyl (δ ~170–175 ppm in ¹³C) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm purity (>95%) and resolve stereoisomers if present .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
Advanced: How can computational modeling predict target interactions and guide SAR studies?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, focusing on sulfonyl and quinoline moieties as pharmacophores .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .
- SAR Analysis : Compare with analogs (e.g., 4-fluorobenzenesulfonyl derivatives) to identify substituent effects on activity .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
- Meta-Analysis : Compare logP, solubility, and metabolic stability (e.g., microsomal half-life) across studies to correlate physicochemical properties with activity .
- Structural Confirmation : Verify batch purity via XRD or 2D NMR to rule out impurities causing variability .
Advanced: What in vivo experimental designs address pharmacokinetic challenges like low bioavailability?
Methodological Answer:
- Formulation : Use PEGylated nanoparticles or liposomes to enhance solubility .
- Dosing Regimens : Conduct staggered oral/intravenous administration in rodent models with LC-MS/MS plasma monitoring (LOQ <1 ng/mL) .
- Metabolite ID : Perform UPLC-QTOF analysis of urine/plasma to identify Phase I/II metabolites and adjust dosages accordingly .
Basic: What primary biological assays are recommended for initial activity screening?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Anticancer : MTT assay on 60 NCI cell lines (72-h exposure, GI₅₀ calculation) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .
Advanced: What strategies mitigate challenges in scaling up synthesis (e.g., low yields in final steps)?
Methodological Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Flow Chemistry : Implement continuous flow reactors for sulfonylation to improve heat transfer and reduce reaction time .
- DoE Optimization : Use a 3² factorial design to vary temperature (60–100°C) and solvent (THF vs. DCM) for critical coupling steps .
Advanced: How does the 4-methoxybenzenesulfonyl group influence activity compared to halogenated analogs?
Methodological Answer:
- Electron-Withdrawing Effects : The methoxy group’s +M effect may enhance binding to hydrophobic pockets vs. electron-deficient 4-fluorobenzenesulfonyl analogs .
- Solubility : LogP comparisons via shake-flask method show ~0.5-unit reduction vs. chloro derivatives, improving aqueous compatibility .
- Metabolic Stability : Microsomal assays indicate slower O-demethylation (~t₁/₂ >60 min) compared to rapid dehalogenation of fluoro analogs .
Basic: What are the key physicochemical properties (e.g., solubility, logP) and storage conditions?
Methodological Answer:
- Solubility : Determine via HPLC in PBS (pH 7.4) and DMSO; typical solubility <50 µg/mL in aqueous buffers .
- logP : Measure via shake-flask (logP ~3.2) or predict using ChemAxon software .
- Storage : Store at -20°C under argon in amber vials; stability >2 years confirmed by accelerated degradation studies (40°C/75% RH for 6 months) .
Advanced: Which analytical methods quantify this compound in biological matrices (e.g., plasma)?
Methodological Answer:
- LC-MS/MS : Use a C18 column with MRM transitions (e.g., m/z 500→382 for quantification) and d₅-isotope internal standards .
- Sample Prep : Protein precipitation (acetonitrile) or SPE (C18 cartridges) to achieve recovery >85% .
- Validation : Follow FDA guidelines for linearity (r² >0.99), precision (CV <15%), and matrix effects (<20% ion suppression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
